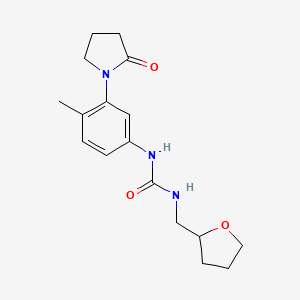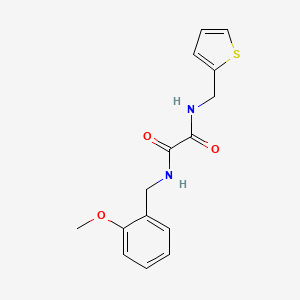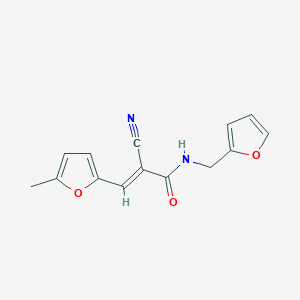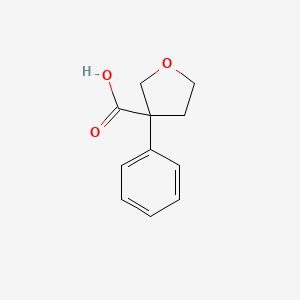
N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(4-morpholinophenyl)urea, also known as DFP-10917, is a small molecule inhibitor that has been the subject of extensive research due to its potential therapeutic applications. DFP-10917 is a potent inhibitor of several kinases, including the polo-like kinase 1 (PLK1) and Aurora kinases. These kinases are involved in cell division and are often overexpressed in cancer cells, making them attractive targets for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
- The structural analysis of related fluorophenyl urea compounds has revealed insights into their chemical behavior. For instance, the study of a closely related compound, 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea, showed how its chemical structure influences molecular conformation and interactions, such as hydrogen bonding and F⋯F interactions, which are crucial for understanding the reactivity and potential applications of similar compounds (Yan et al., 2008).
Applications in Agriculture
- Studies on derivatives of fluorophenyl urea, like N-cyclopropyl-N'-(2-fluorophenyl) urea, have shown effectiveness as selective herbicides, especially in grain sorghum. These findings are significant for developing new, more effective agricultural chemicals (Gardner et al., 1985).
Biomedical Research
- The biomedical research domain has explored similar urea derivatives. For example, research on 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives showed potent inhibition of the FGF receptor-1 tyrosine kinase, which has implications in cancer therapy and antiangiogenic treatments (Thompson et al., 2000).
Environmental Impact
- In environmental science, studies on urea derivatives have focused on their role in nitrogen cycling and emissions. For instance, a study on the effectiveness of urease inhibition by N-(n-butyl) thiophosphoric triamide (NBPT) demonstrated its potential in reducing ammonia and nitrous oxide emissions from urea fertilization, which is crucial for sustainable agricultural practices (Abalos et al., 2012).
Material Science and Chemistry
- Research in material science has also utilized urea derivatives. A study on the packing principles of urea and thiourea solvates with morpholine and other compounds revealed detailed insights into the molecular structures and interactions that are fundamental to the development of new materials and chemical compounds (Taouss et al., 2013).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-1-6-16(15(19)11-12)21-17(23)20-13-2-4-14(5-3-13)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDHHLOBCNRSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2599640.png)


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)
![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)

![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)



![3-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2599656.png)
